molecular formula C14H22N2O2 B4719367 2-[CYCLOHEXYL(METHYL)AMINO]-N-[(FURAN-2-YL)METHYL]ACETAMIDE

2-[CYCLOHEXYL(METHYL)AMINO]-N-[(FURAN-2-YL)METHYL]ACETAMIDE

Cat. No.: B4719367
M. Wt: 250.34 g/mol
InChI Key: OWRPEUWDHXJDPM-UHFFFAOYSA-N
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Description

2-[Cyclohexyl(methyl)amino]-N-[(furan-2-yl)methyl]acetamide is an organic compound with the molecular formula C14H22N2O2. It is characterized by the presence of a cyclohexyl group, a methylamino group, and a furan ring, making it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Cyclohexyl(methyl)amino]-N-[(furan-2-yl)methyl]acetamide typically involves the reaction of cyclohexylamine with methylamine and furan-2-carbaldehyde under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated to reflux for several hours, followed by cooling and purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-[Cyclohexyl(methyl)amino]-N-[(furan-2-yl)methyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form corresponding amines and alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic reagents such as alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Corresponding amines and alcohols.

    Substitution: Various substituted amides and amines.

Scientific Research Applications

2-[Cyclohexyl(methyl)amino]-N-[(furan-2-yl)methyl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use as a pharmaceutical intermediate and in drug design.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 2-[Cyclohexyl(methyl)amino]-N-[(furan-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-N-cyclohexyl-N-methylbenzylamine
  • N-(2-Aminobenzyl)-N-methylcyclohexanamine
  • 2-{[Cyclohexyl(methyl)amino]methyl}aniline

Uniqueness

2-[Cyclohexyl(methyl)amino]-N-[(furan-2-yl)methyl]acetamide is unique due to the presence of the furan ring, which imparts specific chemical and biological properties

Properties

IUPAC Name

2-[cyclohexyl(methyl)amino]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-16(12-6-3-2-4-7-12)11-14(17)15-10-13-8-5-9-18-13/h5,8-9,12H,2-4,6-7,10-11H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWRPEUWDHXJDPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NCC1=CC=CO1)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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